Diacetoxydipropoxysilane

Description

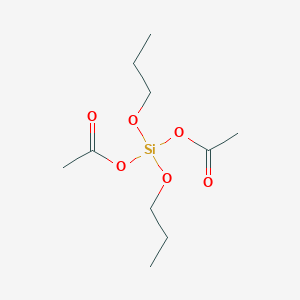

Diacetoxydipropoxysilane (DADPS) is an organosilicon compound characterized by two acetoxy (CH₃COO⁻) and two propoxy (C₃H₇O⁻) groups bonded to a central silicon atom. Its structure enables dual reactivity: the acetoxy groups facilitate hydrolysis under ambient conditions, while the propoxy groups provide steric bulk and moderate hydrophobicity. DADPS is primarily used as a coupling agent in polymer composites, adhesives, and coatings, where it enhances interfacial bonding between organic and inorganic materials .

Properties

CAS No. |

17906-69-3 |

|---|---|

Molecular Formula |

C10H20O6Si |

Molecular Weight |

264.35 g/mol |

IUPAC Name |

[acetyloxy(dipropoxy)silyl] acetate |

InChI |

InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3 |

InChI Key |

NXDNKXIRKGNOMN-UHFFFAOYSA-N |

SMILES |

CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |

Other CAS No. |

17906-69-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimethyl Diacetoxysilane (CAS 2182-66-3)

- Structure : Two acetoxy and two methyl (CH₃) groups.

- Reactivity: Faster hydrolysis than DADPS due to smaller methyl substituents, leading to rapid silanol (Si-OH) formation.

- Applications: Used in moisture-curable sealants and as a surface modifier for silica nanoparticles.

- Key Difference : Methyl groups reduce steric hindrance but limit thermal stability compared to DADPS’s propoxy groups .

Dichlorodimethylsilane (CAS 75-78-5)

3-Iodopropyl Trimethoxysilane (CAS 14867-28-8)

- Structure : One iodo (I) and three methoxy (CH₃O⁻) groups.

- Reactivity : Methoxy groups hydrolyze slower than acetoxy groups; iodine enables nucleophilic substitution.

- Applications : Used in biomedical devices for covalent immobilization of biomolecules.

- Key Difference : Iodo functionality introduces unique reactivity absent in DADPS, but methoxy groups require catalysts for hydrolysis .

Comparative Data Table

| Compound | Substituents | Hydrolysis Rate | Thermal Stability (°C) | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| Diacetoxydipropoxysilane | 2 Acetoxy, 2 Propoxy | Moderate | 150–200 | Polymer composites, coatings | Low (non-corrosive) |

| Dimethyl Diacetoxysilane | 2 Acetoxy, 2 Methyl | High | 100–150 | Sealants, nanoparticles | Moderate (acetic acid release) |

| Dichlorodimethylsilane | 2 Chloro, 2 Methyl | Explosive | N/A | Silicone synthesis | High (HCl release) |

| 3-Iodopropyl Trimethoxysilane | 1 Iodo, 3 Methoxy | Low | 120–170 | Biomedical devices | Moderate (iodine leaching) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.